Hsp104 is predominantly sourced from Saccharomyces cerevisiae, a species of yeast commonly used in research. This organism provides an excellent model for studying the protein's functions due to its well-characterized genetics and cellular processes. Hsp104 orthologues are present across all domains of life except for animals, which raises questions about the evolutionary significance and functional redundancy of similar proteins in higher organisms .
The synthesis of Hsp104 typically involves recombinant DNA technology, where the gene encoding Hsp104 is cloned into expression vectors suitable for bacterial systems like Escherichia coli. For example, the pPROEX-HTb vector can be used to express Hsp104 in E. coli BL21-CodonPlus-RIL cells. The cells are grown under controlled conditions, induced with galactose to promote protein expression, and subsequently harvested for purification .
The purification process often employs affinity chromatography techniques, followed by size-exclusion chromatography to achieve high purity levels. The protein's activity can be assessed through various assays that monitor ATP hydrolysis and disaggregation capabilities under specific conditions .
Hsp104 is characterized by its hexameric structure, forming a ring-like assembly composed of six identical subunits. Each subunit contains two nucleotide-binding domains (NBD1 and NBD2), which are crucial for ATP binding and hydrolysis. These domains feature conserved motifs critical for their function: Walker A and B motifs facilitate ATP binding and hydrolysis, while flexible "pore loops" allow substrate interaction .
The molecular weight of Hsp104 is approximately 102 kDa with a theoretical isoelectric point (pI) of around -5.3. The hexameric assembly enables the protein to translocate polypeptides through its central channel during the disaggregation process . Structural studies utilizing techniques like X-ray crystallography have provided insights into the conformational states of Hsp104 during substrate processing .
Hsp104 catalyzes the hydrolysis of ATP, which is coupled to the disaggregation of protein aggregates. The reaction mechanism involves binding ATP at the NBDs, followed by conformational changes that facilitate the extraction of misfolded proteins from aggregates .
The kinetics of ATP hydrolysis can be monitored using spectrophotometric assays that measure changes in absorbance related to NADH oxidation during coupled enzymatic reactions. This allows researchers to quantify the ATPase activity of Hsp104 under various experimental conditions .
Hsp104 functions by utilizing energy derived from ATP hydrolysis to mechanically extract polypeptides from aggregates. This process involves several steps:
Experimental studies have shown that Hsp104 can dissolve various types of aggregates, including amyloids and preamyloid oligomers, significantly contributing to cellular proteostasis .
Hsp104 exhibits a hexameric structure that is stable in various physiological conditions. Its oligomerization state is influenced by nucleotide binding; it assembles into hexamers in the presence of ATP or ADP.
The protein's activity is contingent on its ability to bind and hydrolyze ATP efficiently. The presence of specific mutations within the Walker motifs can drastically affect its ATPase activity and consequently its disaggregase function .
Hsp104 has significant implications in biomedical research, particularly concerning neurodegenerative diseases such as Parkinson's Disease and Huntington's Disease. Its ability to remodel toxic aggregates makes it a potential therapeutic target for developing treatments aimed at mitigating protein misfolding disorders . Additionally, engineered versions of Hsp104 are being explored for their utility in synthetic biology applications, such as targeted protein aggregation systems within yeast cells .
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